molecular formula C18H21NOS B11685844 3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-one

3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B11685844
M. Wt: 299.4 g/mol
InChI Key: XEXFIPADMPTMPZ-YVLHZVERSA-N
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Description

3-{[(2Z)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]METHYL}-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2Z)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]METHYL}-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE can be achieved through a multicomponent condensation reaction. This involves the reaction of aromatic aldehydes with dimedone in the presence of a catalyst such as montmorillonite KSF under microwave irradiation . The reaction is carried out in water, making it an environmentally friendly process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar multicomponent reactions. The use of solid supports as reaction media, such as nano-Fe/NaY zeolite or silica-supported Cu nanoparticles, can enhance the efficiency and yield of the reaction . These methods offer advantages such as ease of recovery and reuse, low toxicity, and environmental acceptability.

Chemical Reactions Analysis

Types of Reactions

3-{[(2Z)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]METHYL}-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions . The reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions include various substituted cyclohexenes, benzothiazoles, and their derivatives

Scientific Research Applications

3-{[(2Z)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]METHYL}-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 3-{[(2Z)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]METHYL}-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as lipoxygenase and tyrosinase, thereby modulating oxidative stress and melanin production . The presence of the benzothiazole ring allows it to interact with various biological molecules, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[(2Z)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]METHYL}-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE lies in its fused benzothiazole and cyclohexene rings, which confer distinct chemical and biological properties. This structural feature allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H21NOS

Molecular Weight

299.4 g/mol

IUPAC Name

3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C18H21NOS/c1-4-19-15-7-5-6-8-16(15)21-17(19)10-13-9-14(20)12-18(2,3)11-13/h5-10H,4,11-12H2,1-3H3/b17-10-

InChI Key

XEXFIPADMPTMPZ-YVLHZVERSA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C3=CC(=O)CC(C3)(C)C

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC3=CC(=O)CC(C3)(C)C

Origin of Product

United States

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